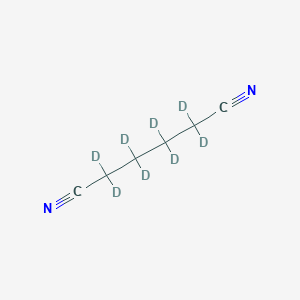

Adiponitrile-d8

Vue d'ensemble

Description

Adiponitrile-d8 is a variant of adiponitrile where eight of the hydrogen atoms have been replaced by deuterium . It is used in various applications including as an additive in electrolytes for lithium-ion batteries .

Synthesis Analysis

Adiponitrile can be synthesized through several methods. One method involves the electrochemical synthesis of adiponitrile, which is a green chemical process that uses water-based electrolytes and can be directly coupled with renewable electricity sources . Another method involves a two-step process: the catalytic amination of ε-caprolactone to 6-hydroxyhexanenitrile over a ZnO catalyst, followed by catalytic amination of 6-hydroxyhexanenitrile to adiponitrile .

Molecular Structure Analysis

The molecular formula of Adiponitrile-d8 is C6H8N2 . It is a variant of adiponitrile, where eight of the hydrogen atoms have been replaced by deuterium.

Chemical Reactions Analysis

Adiponitrile can be synthesized from acrylonitrile through cathodic hydrodimerization . It can also be produced biocatalytically, avoiding the need for hydrogen cyanide and leading to the dinitriles with excellent selectivity .

Physical And Chemical Properties Analysis

Adiponitrile-d8 has a molecular weight of 116.19 g/mol. It has a boiling point of 563°F and a freezing point of 34°F. It is soluble in water at a concentration of 4.5% and has a vapor pressure of 0.002 mmHg .

Applications De Recherche Scientifique

Chemical Intermediate

Adiponitrile-d8 is a large-scale chemical intermediate used in the production of Nylon 6,6 . It plays a crucial role in the manufacturing process of this widely used synthetic polymer.

Thermal Hydrocyanation

One of the primary methods of producing Adiponitrile-d8 is through the thermal hydrocyanation of butadiene . This process, however, is energy-intensive and involves acutely toxic reactants such as hydrogen cyanide .

Electrochemical Hydrodimerization

Adiponitrile-d8 can also be produced via the electrochemical hydrodimerization of acrylonitrile . This is considered a green chemical process that uses water-based electrolytes and can be directly coupled with renewable electricity sources such as wind or sunlight .

Enhancing Electrochemical Synthesis Efficiency

Research has been conducted to enhance the selectivity and efficiency in the electrochemical synthesis of Adiponitrile-d8 . By careful control of the composition of the electrolyte, concentration of reactants, operating current densities, and temperature, selectivities as high as 83% can be achieved .

Biocatalytic Production

Biocatalytic production processes of α, ω-dinitriles, which include Adiponitrile-d8, have been reported . These processes avoid the need for hydrogen cyanide and lead to the dinitriles with excellent selectivity .

Renewable Energy Coupling

The electrosynthesis of Adiponitrile-d8 opens up opportunities for the direct implementation of renewable-energy sources in chemical manufacturing . This could result in a vast reduction of CO2 emissions and contribute to the sustainability of the chemical industry .

Mécanisme D'action

Target of Action

Adiponitrile-d8, also known as 1,4-Dicyanobutane-d8 or Hexanedinitrile-d8 , is a high-purity, high boiling, liquid, aliphatic dinitrile It’s known that adiponitrile, the non-deuterated form, is primarily used in the synthesis of hexamethylenediamine (hmda), a component of nylon 6,6 .

Mode of Action

It’s known that the non-deuterated form, adiponitrile, is used in the production of hmda, which is then used to produce nylon 6,6 . The deuterated form, Adiponitrile-d8, likely follows a similar pathway, but with the presence of deuterium atoms.

Biochemical Pathways

Adiponitrile is a key precursor in the production of HMDA, which is specifically used for the production of nylon 66 . The current production of adiponitrile involves ammoniation-dehydration of adipic acid, electrolytic dimerization of acrylonitrile, or hydrocyanation of 1,3-butadiene . These processes involve high energy consumption and utilize highly toxic raw materials . A biocatalytic production process of α, ω-dinitriles, which avoids the need of hydrogen cyanide and leads to the dinitriles with excellent selectivity by employing aldoxime dehydratases, has been reported .

Pharmacokinetics

It’s known that adiponitrile-d8 has a boiling point of 295 °c and a density of 1021 g/mL at 25 °C .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583826 | |

| Record name | (~2~H_8_)Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adiponitrile-d8 | |

CAS RN |

34006-32-1 | |

| Record name | Hexanedinitrile-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_8_)Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34006-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)